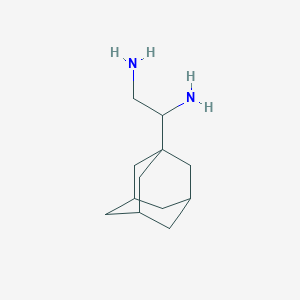

1-(Adamantan-1-yl)ethane-1,2-diamine

Description

Significance of the Adamantane (B196018) Scaffold in Contemporary Organic Chemistry and Materials Science

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a molecular structure that mirrors the carbon arrangement in a diamond crystal. wikipedia.orgyoutube.com This unique, rigid, and virtually stress-free cage structure imparts a range of desirable properties that have made it a valuable building block in diverse scientific fields. wikipedia.orgyoutube.comnih.gov The discovery of adamantane in petroleum in 1933 and its subsequent efficient synthesis have catalyzed a dedicated area of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.gov

The adamantane group is prized for its significant, well-defined steric bulk, a property quantified by a large Tolman cone angle when incorporated into ligands. sinocompound.com This bulk is crucial in catalyst design, where it can influence the activity, selectivity, and stability of metal complexes. sinocompound.comacs.org For example, adamantyl-containing phosphine (B1218219) ligands have demonstrated remarkable success in various cross-coupling reactions, including Suzuki-Miyaura and C-N bond formations, often allowing for lower catalyst loadings. sinocompound.comacs.org The rigidity of the scaffold ensures that its steric influence is predictable and maintained throughout a chemical transformation.

Beyond catalysis, the adamantane moiety's high lipophilicity and structural stability have been exploited extensively in medicinal chemistry and materials science. mdpi.comnih.gov Incorporating an adamantane cage into a drug molecule can enhance its bioavailability and therapeutic effect. nih.govmdpi.com This has led to the development of several approved drugs, such as Amantadine (an antiviral), Memantine (for Alzheimer's disease), and Vildagliptin (an antidiabetic), all featuring the adamantane backbone. nih.govmdpi.comnih.gov In materials science, adamantane derivatives are used in the formulation of specialized polymers and have potential applications in nanotechnology, such as molecular building blocks for self-assembly and coatings for touchscreens. wikipedia.orgresearchgate.net Its thermal stability also makes it suitable for use in thermally stable lubricants and hydraulic fluids. wikipedia.org

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₆ | wikipedia.orgchemistrylearner.com |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White, crystalline solid | wikipedia.orgyoutube.com |

| Density | 1.07 g/cm³ | chemistrylearner.com |

| Melting Point | 270 °C (sublimes) | wikipedia.orgchemistrylearner.com |

| Structure | Rigid, stress-free, tricyclic alkane (diamondoid) | wikipedia.orgyoutube.com |

| Solubility | Poorly soluble in water, soluble in nonpolar organic solvents | wikipedia.org |

Foundational Role of Ethane-1,2-diamine Derivatives in Coordination Chemistry and Asymmetric Catalysis

Ethane-1,2-diamine, commonly known as ethylenediamine (B42938) (abbreviated "en"), is a fundamental building block in chemistry. atamanchemicals.com Its structure, featuring two primary amine groups separated by a two-carbon backbone (H₂N-CH₂-CH₂-NH₂), allows it to function as a powerful bidentate chelating ligand. atamanchemicals.combyjus.com In coordination chemistry, the two nitrogen atoms can donate their lone pairs of electrons to a central metal ion, forming a stable five-membered ring. byjus.comnih.gov This chelating effect leads to the formation of highly stable metal complexes, such as the archetypal chiral complex [Co(en)₃]³⁺. atamanchemicals.com The ability of ethane-1,2-diamine and its derivatives to form stable complexes with a vast range of metal ions is a cornerstone of modern coordination chemistry. atamanchemicals.comnih.gov

The vicinal diamine motif (having two amino groups on adjacent carbon atoms) is a privileged structure in the design of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.netresearchgate.netresearchgate.netnih.gov By modifying the diamine backbone with various substituents, chemists can fine-tune the steric and electronic environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions. nih.govrsc.org Chiral 1,2-diamine derivatives are central to many successful catalytic systems used to produce enantioenriched compounds, which are crucial in the pharmaceutical industry. rsc.orgrsc.orgrsc.org These ligands have been instrumental in a wide array of asymmetric transformations, including hydrogenations, aminations, and carbon-carbon bond-forming reactions. rsc.orgrsc.org The development of methods for the catalytic asymmetric synthesis of 1,2-diamines themselves is a highly active area of research, reflecting their importance as synthetic intermediates. rsc.orgrsc.orgnih.gov

Table 2: Physicochemical Properties of Ethane-1,2-diamine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₈N₂ | atamanchemicals.comnih.gov |

| Molar Mass | 60.10 g·mol⁻¹ | atamanchemicals.com |

| Common Name | Ethylenediamine | atamanchemicals.com |

| Abbreviation (as ligand) | en | atamanchemicals.com |

| Key Function | Bidentate chelating ligand | atamanchemicals.combyjus.com |

| Conformation | Exists in gauche and trans forms, with the gauche conformer being more stable |

Research Trajectory and Potential of 1-(Adamantan-1-yl)ethane-1,2-diamine as a Privileged Scaffold

The compound this compound represents a strategic molecular design, uniting the bulky, rigid adamantane scaffold with the versatile chelating ethane-1,2-diamine backbone. This combination creates a chiral, vicinal diamine that holds significant promise as a "privileged scaffold" for the development of novel ligands in asymmetric catalysis.

Research into this specific area has focused on the synthesis of such adamantyl-substituted diamines and their subsequent use in creating metal complexes for catalysis. researchgate.net For instance, the synthesis of (1S)-1-(adamantan-1-yl)ethane-1,2-diamine has been reported, with the resulting compound and its derivatives being explored as ligands for asymmetric synthesis. researchgate.net Similarly, research on the closely related compound, 1-(adamantan-1-yl)propane-1,2-diamine, has involved synthesizing both racemic and optically pure forms to create ligands and metal complexes. researchgate.netrawdatalibrary.net These complexes have then been tested as catalysts in important model reactions. researchgate.netrawdatalibrary.net

The rationale behind this research trajectory is that the adamantyl group can impart a unique steric environment that influences the stereochemical outcome of a catalyzed reaction. The diamine functionality provides a reliable anchor for coordination to a metal center. The catalytic activity of complexes derived from these adamantyl-diamines has been studied in several key organic transformations. researchgate.netrawdatalibrary.net

Table 3: Research Findings on Catalysts Derived from Adamantyl-Substituted Vicinal Diamines

| Diamine Ligand Base | Metal Complex | Model Reaction Studied | Outcome/Observation | Reference |

|---|---|---|---|---|

| (1S,2R)-1-(Adamantan-1-yl)propane-1,2-diamine derivative | Manganese (Mn) | Epoxidation of styrene (B11656) | No expected epoxide was formed, unlike in previous studies with different ligands. | researchgate.net |

| (1S,2R)-1-(Adamantan-1-yl)propane-1,2-diamine derivative | Nickel (Ni) | Michael addition | The complex showed no catalytic activity in the model reaction. | researchgate.net |

| 1-(Adamantan-1-yl)propane-1,2-diamine derivatives | Various | Henry (nitroaldol) reaction | Enantiodivergence was observed when using structurally similar ligands, indicating high sensitivity to ligand structure. | rawdatalibrary.net |

While initial studies have shown mixed results, with some complexes exhibiting low or no activity in specific reactions, these findings are themselves valuable. researchgate.net They highlight the sensitivity of catalytic systems to ligand architecture and underscore the need for further structural optimization. The observed stereodivergence in the Henry reaction, where similar ligands produce opposite enantiomers, suggests that the adamantyl-diamine scaffold provides a highly tunable platform for directing stereoselectivity. researchgate.netrawdatalibrary.net The future research trajectory for this compound and its analogues will likely involve systematic modifications of the ligand structure to enhance catalytic activity and selectivity, exploring a broader range of metal centers and catalytic applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2 |

|---|---|

Molecular Weight |

194.32 g/mol |

IUPAC Name |

1-(1-adamantyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H22N2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,13-14H2 |

InChI Key |

UKOXMORSBCWDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 1 Adamantan 1 Yl Ethane 1,2 Diamine

General Synthetic Routes to Adamantyl-Containing Diamines

The synthesis of adamantyl-containing diamines is complicated by the inherent stability and structure of the adamantane (B196018) core. The low stability of adamant-1-ene, which exhibits biradical character, precludes the use of conventional alkene chemistry for creating 1,2-disubstituted adamantane compounds. nih.gov Consequently, chemists must employ alternative strategies, such as the construction of the adamantane scaffold from precursors or direct C-H functionalization. nih.gov

One established multi-step route to a racemic 1,2-diaminoadamantane starts from adamantan-2-one. nih.gov The process involves several key transformations:

Oxidation and Cleavage : Selenium oxide oxidation of adamantan-2-one yields a di-one, which is then cleaved with periodic acid to form a dicarboxylic acid. nih.gov

Curtius Rearrangement : The dicarboxylic acid is converted to an acyl chloride, which then reacts with sodium azide (B81097) to form an acyl azide. Thermal decomposition of this azide initiates a Curtius rearrangement, producing an intermediate isocyanate. nih.gov

Final Amination : The isocyanate is hydrolyzed to an amine hydrochloride salt. A subsequent Leuckart–Wallach reaction (reductive amination) on this intermediate yields the final 1,2-diamine hydrochloride salt. nih.gov A significant advantage of this pathway is that it can often be performed without chromatographic purification, as the crystalline products can be easily precipitated or recrystallized. nih.gov

Other approaches include the Ritter reaction on adamantane derivatives to introduce amino groups. For instance, 1,3-diacetylamino derivatives can be synthesized in a one-pot method from adamantane hydrocarbons, which are then hydrolyzed to the corresponding diamines. researchgate.net While many methods focus on the more common 1,3-disubstituted adamantanes, the principles can be adapted for vicinal substitution patterns. researchgate.netnih.gov The protoadamantane-adamantane rearrangement is another key transformation used to synthesize 1,2-disubstituted adamantyl amines. nih.gov

| Starting Material | Key Reactions | Product Type | Reference |

|---|---|---|---|

| Adamantan-2-one | Oxidation, Periodic Acid Cleavage, Curtius Rearrangement, Leuckart–Wallach Reaction | Racemic 1,2-Diaminoadamantane | nih.gov |

| Adamantane Hydrocarbons | Oxidation, Ritter Reaction, Hydrolysis | 1,3-Diaminoadamantanes | researchgate.net |

| Protoadamantan-4-one | Grignard Reaction, Ritter Reaction, Hydrolysis | 1,2-Disubstituted Adamantyl Amines | nih.gov |

| (3-Noradamantyl)methylene alcohols | Ritter Reaction, Hydrolysis | 1-Adamantyl Amines | nih.gov |

Enantioselective Synthesis of Chiral 1-(Adamantan-1-yl)ethane-1,2-diamine Isomers

The creation of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. This is typically achieved either by synthesizing chiral precursors through enantioselective methods or by resolving a racemic mixture of the final diamine.

Diastereoselective and Enantioselective Pathways to Precursors

A common strategy for accessing vicinal diamines involves the ring-opening of aziridines. organic-chemistry.org For adamantyl derivatives, a racemic mixture of 1-(adamantan-1-yl)propan-1,2-diamine has been successfully obtained from trans-2-(adamantan-1-yl)-3-methylaziridine. researchgate.net This suggests a viable pathway for the target ethane (B1197151) analogue would involve the synthesis and subsequent nucleophilic opening of an appropriate adamantyl-substituted aziridine. The use of chiral catalysts in the aziridination step or chiral nucleophiles in the ring-opening step can introduce stereocontrol.

Rhodium-catalyzed hydroamination of allylic amines represents another powerful approach for producing substituted 1,2-diamines, offering a route to a diverse range of unsymmetrical products. organic-chemistry.orgnih.gov Furthermore, synthetic pathways that build the adamantane framework can be adapted for enantioselectivity. For example, converting a common starting material into enantiomerically pure keto-olefins, followed by a stereochemistry-retaining cyclization, can yield enantiopure 1,2-disubstituted adamantane products that serve as precursors to the diamine. nih.gov

Resolution of Racemic this compound and Related Vicinal Diamines

Classical resolution via the formation of diastereomeric salts is a well-documented and effective method for separating enantiomers of adamantyl vicinal diamines. The procedure relies on the differential solubility of the diastereomeric salts formed between the racemic diamine and a chiral resolving agent.

Specifically, racemic 1,2-diaminoadamantane has been successfully resolved using L-tartaric acid to isolate the (S)-enantiomer in a 26% yield. researchgate.netresearchgate.net Similarly, the related compound, racemic 1-(adamantan-1-yl)propan-1,2-diamine, was resolved using L-malic acid. researchgate.net The general principle is also demonstrated in the resolution of trans-cyclohexane-1,2-diamine with tartaric acid, which is a standard experiment illustrating the physical property differences between diastereomers. acs.org More advanced techniques like molecular imprinting have also been explored for the chiral separation of various 1,2-diamines. nih.gov

| Racemic Diamine | Chiral Resolving Agent | Isolated Enantiomer | Reference |

|---|---|---|---|

| 1,2-Diaminoadamantane | L-Tartaric Acid | (S)-enantiomer | researchgate.netresearchgate.net |

| 1-(Adamantan-1-yl)propan-1,2-diamine | L-Malic Acid | (1S,2R)-isomer | researchgate.net |

| trans-Cyclohexane-1,2-diamine | Tartaric Acid | Resolved Enantiomers | acs.org |

Chemical Derivatization of this compound for Chiral Ligand Design

Once obtained in enantiopure form, this compound and its analogues serve as valuable scaffolds for designing chiral ligands for asymmetric catalysis. Derivatization of the amino groups is key to tuning the steric and electronic properties of the resulting metal complexes.

A common derivatization involves the reaction of the diamine with carbon disulfide. For example, (S)-1,2-diaminoadamantane reacts with carbon disulfide to yield (S)-octahydro-3a,7:5,9-dimethanocycloocta[d]imidazole-2(3H)-thione, a chiral thione ligand. researchgate.netresearchgate.net A similar reaction with the (1S,2R)-isomer of 1-(adamantan-1-yl)propan-1,2-diamine produces (4S,5R)-4-(adamantan-1-yl)-5-methylimidazolidine-2-thione. researchgate.net

Other N-donor ligands are synthesized by introducing various substituents onto the nitrogen atoms. The (1S,2R)-isomer of the propane (B168953) analogue has been derivatized with benzyl (B1604629) groups. researchgate.net These N-substituted diamines can then be complexed with various metals, such as copper(II), manganese(III), and nickel(II), to be studied as catalysts in model reactions like the Henry, Michael, and epoxidation reactions. researchgate.netresearchgate.net The derivatization of C2-symmetric diamines like 1,2-diphenylethanediamine into sulfonamides has also proven to be a successful strategy for creating effective reagents for enantioselective synthesis. iupac.org

| Chiral Diamine | Reactant/Reagent | Resulting Ligand Type | Reference |

|---|---|---|---|

| (S)-1,2-Diaminoadamantane | Carbon Disulfide | Chiral Imidazole-2-thione | researchgate.netresearchgate.net |

| (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine | Carbon Disulfide | Chiral Imidazolidine-2-thione | researchgate.net |

| (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine | Benzyl Halide (or equivalent) | N,N'-Dibenzyl Diamine | researchgate.net |

| (S)-1,2-Diaminoadamantane | Various | N-donor ligands for Cu(II), Mn(III), Ni(II) complexes | researchgate.netresearchgate.net |

Synthetic Challenges and Future Perspectives for Unsymmetrical Vicinal Adamantane Diamines

The synthesis of unsymmetrical diamines, where the two nitrogen atoms bear different substituents, adds another layer of complexity, requiring careful use of protecting group strategies.

Future perspectives in this field are aimed at overcoming these hurdles. The development of more efficient and direct C-H functionalization reactions is a major goal, as it would circumvent the need for scaffold construction or rearrangement reactions. nih.govnih.gov Advances in catalysis could provide single-step methods for the asymmetric synthesis of these diamines. For example, the application of rhodium-catalyzed hydroamination of specifically designed adamantyl-containing allylic amines could offer a more direct route to unsymmetrical vicinal diamines. nih.gov Continued research into novel chiral ligands derived from these diamines is expected to expand their application in asymmetric catalysis, driving further innovation in their synthesis. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 Adamantan 1 Yl Ethane 1,2 Diamine and Its Derived Complexes

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for establishing the molecular structure and, for chiral molecules, the absolute configuration.

The structural parameters obtained from SC-XRD, such as bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic effects of the adamantyl group on the coordination environment of the diamine. In complexes, the coordination geometry around a metal center, defined by the arrangement of the diamine ligand, is precisely determined. This information is vital for rationalizing the catalytic activity and selectivity of metal complexes derived from these ligands.

While a specific crystallographic study for the parent 1-(Adamantan-1-yl)ethane-1,2-diamine was not found, data from closely related structures, such as other 1,2-disubstituted adamantane (B196018) derivatives, show that the adamantane framework maintains its rigid chair conformation. nih.govresearchgate.net The analysis of various N-(adamantan-1-yl)amides has shown how the bulky adamantyl group significantly influences the relative positions of molecules in cocrystals. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.34 |

| γ (°) | 90 |

| Volume (ų) | 1887.5 |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular framework and the investigation of the ligand's behavior upon complexation.

In the context of this compound and its derivatives, ¹H NMR spectra typically show characteristic signals for the adamantyl cage protons, which appear as a set of broad multiplets in the upfield region (usually between 1.5 and 2.1 ppm). The protons of the ethane (B1197151) bridge and the amine groups will have distinct chemical shifts that are sensitive to their environment. mdpi.com

Upon formation of a metal complex, significant changes in the NMR spectra are observed. researchgate.net The coordination of the diamine to a metal center alters the electron density distribution, leading to shifts in the resonances of nearby protons and carbons. For instance, the protons on the carbons adjacent to the nitrogen atoms often experience a downfield shift upon coordination. This effect can be used to confirm the formation of the complex and to probe the nature of the metal-ligand bond.

For chiral complexes, diastereomeric interactions can be observed in the NMR spectrum, sometimes aided by the use of chiral shift reagents. researchgate.net This can provide information about the enantiomeric purity of the ligand and the stereochemistry of the resulting complex.

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for Adamantane Derivatives (Note: This table is a generalized representation based on typical values for adamantane-containing compounds.)

| Proton | Representative Chemical Shift (ppm) |

| Adamantane CH | 1.90 - 2.10 (br s) |

| Adamantane CH₂ | 1.60 - 1.85 (m) |

| -CH(Ad)- | ~3.0 - 3.5 (m) |

| -CH₂(NH₂) | ~2.7 - 3.2 (m) |

| -NH₂ | 1.5 - 4.0 (br s, variable) |

Ancillary Spectroscopic Techniques (e.g., Mass Spectrometry, Fourier-Transform Infrared Spectroscopy) in Structural Confirmation

While X-ray diffraction and NMR provide the core structural information, other spectroscopic techniques are vital for comprehensive characterization.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, thereby confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For metal complexes of this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques can be used to observe the molecular ion of the intact complex, confirming the stoichiometry of the ligand-to-metal ratio. The fragmentation pattern can also offer clues about the structure and bonding within the molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the N-H stretching vibrations of the primary amine groups are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the adamantyl and ethyl groups will also be present. nih.gov Upon complexation with a metal ion, the N-H stretching frequency often shifts, providing evidence of coordination. The appearance of new bands in the far-infrared region (below 600 cm⁻¹) can be attributed to the metal-nitrogen stretching vibrations, directly confirming the formation of the coordination bond. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for Adamantane Diamine Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Observation |

| N-H stretch (amine) | 3300 - 3500 | Broad or sharp peaks, sensitive to H-bonding and coordination |

| C-H stretch (adamantane) | 2850 - 2950 | Strong, sharp peaks |

| N-H bend (amine) | 1590 - 1650 | Medium intensity peak |

| C-H bend | 1350 - 1480 | Multiple peaks |

| M-N stretch (in complex) | 400 - 600 | Weak to medium peaks, confirms coordination |

Together, these advanced spectroscopic and crystallographic techniques provide a detailed and unambiguous characterization of this compound and its complexes, which is essential for understanding their chemical properties and potential applications.

Coordination Chemistry of 1 Adamantan 1 Yl Ethane 1,2 Diamine As a Ligand

Chelation Behavior and Ligand Properties of Adamantyl-Substituted Ethane-1,2-diamines

1-(Adamantan-1-yl)ethane-1,2-diamine functions as a bidentate N,N'-chelating ligand, forming a stable five-membered ring upon coordination to a metal center, a characteristic feature of ethylenediamine-based ligands. The fundamental chelation process involves the donation of lone pairs from both nitrogen atoms to the metal ion. The stability of such complexes is generally high due to the chelate effect, an entropically favorable process.

The introduction of the adamantyl group, a bulky, rigid, and lipophilic hydrocarbon cage, onto the ethylenediamine (B42938) backbone significantly modifies the ligand's properties. This substituent does not alter the fundamental bidentate coordination mode but imposes considerable steric hindrance. The conformation of the resulting five-membered chelate ring, typically a gauche conformation for unsubstituted ethylenediamine to minimize torsional strain, is influenced by the adamantyl group. researchgate.net This bulky substituent preferentially occupies a pseudo-equatorial position to minimize steric clashes with other ligands or the metal's coordination sphere. nih.gov The rate of conformational changes within the chelate ring can also be affected by such bulky substituents. msu.edu

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Nickel(II), Manganese(III), Copper(II))

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent. While detailed structural reports for Ni(II), Mn(III), and Cu(II) complexes with this specific ligand are scarce in the literature, their expected characteristics can be extrapolated from related systems.

Nickel(II) Complexes: The reaction of anhydrous nickel(II) bromide with a related chiral diamine, (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, has been reported to yield a complex, although its catalytic activity in a specific Michael reaction was found to be negligible. researchgate.net Generally, Ni(II) complexes with two ethylenediamine-type ligands, [Ni(diamine)₂]²⁺, adopt a square planar geometry, while complexes with three ligands, [Ni(diamine)₃]²⁺, are octahedral. Given the steric bulk of the adamantyl group, the formation of a six-coordinate tris-chelated complex, [Ni(1-Ad-en)₃]²⁺, might be sterically hindered, potentially favoring the formation of four-coordinate square planar or distorted tetrahedral species, or five-coordinate complexes. For instance, a nickel(II) complex with a different, highly substituted diamine ligand was found to have a square pyramidal structure. researchgate.net

Copper(II) Complexes: Copper(II) readily forms complexes with diamine ligands. nih.govrsc.org Due to the d⁹ electronic configuration of Cu(II), its six-coordinate octahedral complexes are almost always distorted due to the Jahn-Teller effect, typically resulting in an elongated tetragonal geometry with two longer axial bonds and four shorter equatorial bonds. With two this compound ligands, a complex of the type [Cu(1-Ad-en)₂]²⁺ would likely exhibit a distorted octahedral geometry, with solvent molecules or counter-ions occupying the axial positions. The bulky adamantyl groups would be expected to orient themselves to minimize steric strain. In some cases with very bulky ancillary ligands, copper(II) complexes with adamantyl-containing ligands have been observed to adopt square-pyramidal or square planar geometries. nih.gov

| Metal Ion | Ligand Stoichiometry (M:L) | Likely Coordination Number | Common Geometry | Notes |

|---|---|---|---|---|

| Nickel(II) | 1:2 | 4 | Square Planar | Octahedral geometry is possible with ancillary ligands. |

| Nickel(II) | 1:3 | 6 | Octahedral | Formation may be sterically hindered by the adamantyl group. |

| Manganese(III) | 1:2 | 6 | Distorted Octahedral | Jahn-Teller distortion is expected. Ancillary ligands (e.g., halides, solvent) would complete the coordination sphere. |

| Copper(II) | 1:2 | 6 | Tetragonally Distorted Octahedral | Jahn-Teller distortion is a key feature. researchgate.net |

Steric and Electronic Influence of the Adamantyl Moiety on Coordination Geometries and Complex Stability

The adamantyl group exerts a powerful influence on the properties of metal complexes, which can be categorized into steric and electronic effects.

Steric Influence: The most significant contribution of the adamantyl moiety is its steric bulk. This is not a flexible alkyl group; it is a rigid, cage-like structure that occupies a large, well-defined region of space. This steric demand has several consequences:

Distortion of Coordination Geometry: The adamantyl group can cause deviations from ideal coordination geometries. In cobalt complexes with an adamantyl group directly bonded to the metal, a "butterfly" bending of planar co-ligands has been observed to accommodate the bulk. rsc.org It can also lead to the elongation of adjacent metal-ligand bonds. rsc.org

Stabilization of Lower Coordination Numbers: The steric hindrance from bulky ligands can prevent the coordination of additional ligands, thereby stabilizing complexes with lower-than-usual coordination numbers. For example, a bulky adamantyl-containing amidate ligand was shown to stabilize a four-coordinate titanium complex, whereas less bulky analogues typically form six-coordinate complexes. nih.gov

Kinetic Stabilization: The bulky group can encapsulate the metal center, sterically protecting it from attack by incoming reagents or solvents. This can increase the kinetic stability of the complex, slowing down ligand dissociation or substitution reactions. rsc.org This effect is often exploited in catalyst design to control reactivity and improve catalyst lifetime.

Electronic Influence: The adamantyl group is generally considered to be a weak, but definite, electron-donating group through induction. rsc.org This electronic effect can influence the properties of the complex in several ways:

Increased Ligand Basicity: The electron-donating nature of the adamantyl group can increase the electron density on the nitrogen donor atoms of the diamine. This enhanced basicity can lead to stronger metal-nitrogen bonds, which would contribute to increased thermodynamic stability. This effect competes with the destabilizing steric hindrance.

Modulation of Metal Center Redox Potential: By donating electron density to the metal center, the adamantyl group can make the metal more electron-rich. This can shift its redox potentials, making oxidation more difficult and reduction easier compared to complexes with less electron-donating ligands.

Examination of Metal Stereogenicity in Chiral Complexes Derived from this compound

When a chiral ligand like (1S,2S)- or (1R,2R)-1-(Adamantan-1-yl)ethane-1,2-diamine coordinates to a metal center to form an octahedral complex, such as [M(diamine)₃]ⁿ⁺ or cis-[M(diamine)₂(X)₂]ⁿ⁺, the metal itself can become a stereogenic center. numberanalytics.com This phenomenon, known as "chiral-at-metal," arises from the specific arrangement of the chelate rings around the metal ion.

Catalytic Applications of 1 Adamantan 1 Yl Ethane 1,2 Diamine Based Chiral Complexes

Utilization as Chiral Ligands in Enantioselective Transformations

The primary application of 1-(Adamantan-1-yl)ethane-1,2-diamine is as a chiral ligand in metal-catalyzed asymmetric synthesis. researchgate.net The fundamental principle relies on the formation of a chiral metal complex where the diamine ligand creates a well-defined, sterically hindered environment around the metal center. nih.gov This chiral pocket dictates the trajectory of incoming substrates, favoring one pathway over another and leading to the preferential formation of one enantiomer of the product. mdpi.com

The adamantyl group plays a crucial role by providing significant steric bulk, which effectively shields one face of the catalytic center. nih.gov This steric hindrance is a key factor in achieving high enantioselectivity. nih.gov Researchers have synthesized various derivatives of this ligand, for instance by reacting the diamine with aldehydes, to create Schiff base ligands which are then complexed with metals like nickel(II). researchgate.net The properties of such chiral derivatives are exploited in applications where chirality is critical, including enantioselective catalysis and the synthesis of enantiopure compounds. nih.gov The synthesis of these ligands often starts from racemic precursors, which are then resolved into individual enantiomers to be used in asymmetric synthesis. researchgate.netresearchgate.net

Asymmetric Michael Addition Reactions Facilitated by this compound Metal Complexes

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction for creating chiral molecules. researchgate.netrsc.orgamazonaws.com Chiral complexes derived from this compound and its analogues have been investigated as catalysts for this transformation. researchgate.netresearchgate.net

While complexes of nickel with chiral diamines have been shown to be efficient catalysts for the enantioselective addition of 1,3-dicarbonyl compounds to nitroalkenes, the specific performance can be highly dependent on the ligand structure. researchgate.net For example, a study involving a nickel(II) bromide complex with a ligand derived from the related (1S,2R)-1-(adamantan-1-yl)propane-1,2-diamine showed no catalytic activity in the model reaction of diethyl malonate with β-nitrostyrene. researchgate.net This highlights the sensitivity of the catalytic outcome to subtle changes in the ligand framework. In contrast, other chiral nickel(II) complexes, particularly those based on (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine, have demonstrated high catalytic activity, affording the Michael adduct with up to 96% enantiomeric excess (ee). researchgate.net

Table 1: Performance of a Related Chiral Ni(II) Complex in the Asymmetric Michael Addition

| Ligand Backbone | Donor | Acceptor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine | Diethyl malonate | ω‐nitrostyrene | Not specified | High | up to 96% (S) |

| (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine | Diethyl malonate | 1‐nitropent‐1‐ene | Not specified | High | up to 91% (R) |

Data reflects the performance of a related, non-adamantyl diamine ligand to provide context for the catalytic potential of this class of compounds. researchgate.net

Stereodivergent and Enantioselective Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol, a valuable synthetic intermediate. The use of chiral catalysts allows this reaction to be performed enantioselectively. Ligands based on adamantyl-substituted diamines have been explored in this context. researchgate.netresearchgate.net

An interesting phenomenon observed with ligands structurally similar to this compound is stereodivergence. researchgate.netresearchgate.net This means that by slightly altering the catalyst structure or reaction conditions, it is possible to selectively produce any of the possible stereoisomers of the product from the same set of starting materials. For instance, studies on the related 1-(adamantan-1-yl)propane-1,2-diamine have noted the occurrence of stereodivergence in the Henry reaction. researchgate.netrawdatalibrary.net Copper(II) complexes with chiral N-monoalkyl cyclohexane-1,2-diamines have also been successful in the asymmetric Henry reaction of benzaldehyde (B42025) and nitromethane, achieving up to 96% ee. researchgate.net The ability to control the stereochemical outcome is a significant advantage in complex molecule synthesis.

Asymmetric Epoxidation Reactions

Asymmetric epoxidation of alkenes is a fundamental transformation for producing chiral epoxides, which are versatile building blocks in organic synthesis. dicp.ac.cn Chiral manganese and other metal complexes are often employed as catalysts for this reaction. researchgate.netnih.gov The catalytic activity of complexes derived from adamantyl-diamines has been evaluated in model epoxidation reactions. researchgate.netrawdatalibrary.net

However, the results indicate a strong dependence on the ligand structure. In one study, a manganese complex synthesized from a ligand based on (1S,2R)-1-(adamantan-1-yl)propane-1,2-diamine was tested for the oxidation of styrene (B11656) with hydrogen peroxide. researchgate.net Contrary to expectations based on other chiral ligands, this complex did not yield the desired epoxide, demonstrating that the presence of the adamantyl group can lead to unexpected reactivity or deactivation of the catalyst for certain transformations. researchgate.net This contrasts with other systems, such as chiral dioxiranes or certain Salen-type complexes, which have proven to be highly effective for the epoxidation of a wide range of olefins. dicp.ac.cnnih.gov

Catalyst Design Principles and Optimization Strategies for Enhanced Enantioselectivity and Efficiency

The design of an effective chiral catalyst hinges on creating a well-defined and rigid chiral environment around the active metal center. nih.gov For ligands based on this compound, several principles guide their design and optimization.

Steric Bulk : The adamantyl group provides substantial steric hindrance. nih.gov This bulk is instrumental in differentiating between the two faces of a prochiral substrate, forcing it to adopt a specific orientation upon coordination to the metal center, which is a prerequisite for high enantioselectivity. nih.govmdpi.com

Rigidity : The rigid cage-like structure of the adamantane (B196018) moiety helps to lock the conformation of the ligand-metal complex. nih.gov This reduces the number of possible transition states and conformational ambiguities, often leading to a more selective catalytic process.

Electronic and Steric Tuning : Optimization often involves modifying the substituents on the diamine nitrogens. For instance, creating Schiff base derivatives by reacting the diamine with various salicylaldehydes allows for fine-tuning of both steric and electronic properties of the ligand. researchgate.net This modular approach enables the synthesis of a library of ligands to screen for optimal performance in a given reaction.

Backbone Modification : Research has shown that even small changes to the diamine backbone can have a profound impact on catalytic activity. researchgate.net The observation that a 1-(adamantan-1-yl)propane-1,2-diamine complex was inactive in the Michael reaction prompted suggestions to explore new vicinal diamine ligands where each amino group is attached to a secondary carbon atom, indicating a continuous search for more effective structural motifs. researchgate.net

Mechanistic Investigations of Chiral Induction and Transition State Analysis in Catalytic Cycles

Understanding the mechanism of chiral induction is crucial for the rational design of new and improved catalysts. For reactions catalyzed by complexes of this compound, the mechanism involves the formation of a five-membered chelate ring between the diamine ligand and the metal ion. This creates a C2-symmetric or pseudo-C2-symmetric chiral environment.

The bulky adamantyl group projects from this chiral scaffold, creating a "chiral pocket." In a typical catalytic cycle, such as a Michael addition, the α,β-unsaturated substrate coordinates to the Lewis acidic metal center. The adamantyl group sterically blocks one face of the coordinated substrate. researchgate.net Consequently, the incoming nucleophile is directed to attack the less hindered face, leading to the preferential formation of one enantiomer.

Transition state models for similar reactions often invoke a planar or spiro geometry. nih.gov For example, in epoxidation reactions, the olefin approaches the metal-oxo species, and the substituents on the chiral ligand dictate the facial selectivity of oxygen transfer. nih.gov While specific computational or detailed transition state analyses for this compound complexes are not extensively documented in the provided sources, the principles of steric repulsion and attractive secondary interactions with the ligand are believed to govern the stereochemical outcome. The rigidity of the adamantyl group helps to minimize competing reaction pathways by increasing the energy difference between diastereomeric transition states. nih.gov

Advanced Materials Science Applications Incorporating 1 Adamantan 1 Yl Ethane 1,2 Diamine

Design and Synthesis of Functional Polymeric Materials via Adamantyl Diamine Integration

The incorporation of adamantane (B196018) moieties into polymer backbones is a well-established strategy to enhance their performance characteristics. The diamine functionality of 1-(Adamantan-1-yl)ethane-1,2-diamine allows it to serve as a monomer in the synthesis of various classes of polymers, most notably polyimides and polyamides. These polymers are renowned for their exceptional thermal and chemical stability, making them suitable for applications in aerospace, electronics, and as high-performance films and coatings.

The synthesis of polymers using adamantyl diamines typically follows standard polycondensation reactions. For instance, polyimides are generally prepared through a two-step process. The first step involves the reaction of a diamine, such as this compound, with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) precursor. This is followed by a second step of chemical or thermal imidization to yield the final polyimide. The bulky adamantyl group attached to the diamine monomer can influence the polymerization kinetics and the solubility of the resulting poly(amic acid) and the final polyimide.

While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, research on analogous adamantane-containing diamines provides significant insight. For example, polyimides derived from 1,3-bis(4-aminophenyl) adamantane have been successfully synthesized and characterized, demonstrating the feasibility of incorporating the adamantane cage into a polyimide backbone. researchgate.net The synthesis of chiral ligands from (1S)-1-(adamantan-1-yl)ethane-1,2-diamine for use in asymmetric synthesis further underscores the utility of this diamine as a versatile chemical building block. researchgate.net

Modulation of Polymer Thermomechanical Properties through Adamantane Incorporation

The introduction of the adamantane group from diamines like this compound into a polymer chain has a profound impact on its thermomechanical properties. The rigid and voluminous nature of the adamantane cage introduces significant steric hindrance, which in turn restricts the rotational freedom of the polymer chains. This "boat anchor effect" leads to a substantial increase in the glass transition temperature (Tg) of the polymer, signifying a higher temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Polymers containing adamantane often exhibit enhanced thermal stability, with higher decomposition temperatures compared to their non-adamantane-containing counterparts. This is attributed to the inherent thermal robustness of the adamantane structure itself. Furthermore, the bulky nature of the adamantyl group can disrupt the close packing of polymer chains, which can lead to increased solubility in organic solvents, a desirable characteristic for polymer processing. researchgate.net

The mechanical properties of polymers are also significantly influenced by the presence of adamantane. The increased chain stiffness can lead to a higher tensile modulus and strength. However, the disruption of inter- and intra-molecular interactions due to the bulky side groups can sometimes result in a lower elongation at break. researchgate.net The precise effect on mechanical properties is a complex interplay between the increased rigidity and the potential reduction in chain packing and intermolecular forces.

To illustrate the typical effects of adamantane incorporation on polyimide properties, the following table presents data for polyimides derived from an analogous adamantane-containing diamine, 1,3-bis(4-aminophenyl) adamantane (ADMDA), with different dianhydrides.

| Dianhydride | Polymer | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| BPDA | BPDA-ADMDA | 350 | 105 | 2.5 | 6.5 |

| 6FDA | 6FDA-ADMDA | 330 | 98 | 2.3 | 7.1 |

Data is for polyimides derived from 1,3-bis(4-aminophenyl) adamantane (ADMDA) and serves as a representative example of the impact of adamantane incorporation. researchgate.net

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Adamantyl Diamine Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic ligand is crucial in determining the topology, porosity, and functionality of the resulting MOF. Adamantane-based ligands are of particular interest in the design of MOFs due to their rigidity and tetrahedral geometry, which can lead to the formation of highly ordered, three-dimensional structures. researchgate.net

This compound, with its two nitrogen donor atoms, is a suitable candidate to act as a bidentate ligand in the construction of coordination polymers and MOFs. The synthesis of such materials typically involves the reaction of the diamine ligand with a metal salt under solvothermal conditions. The coordination of the nitrogen atoms to the metal centers can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

While the direct use of this compound in the synthesis of stable, porous MOFs is an area of ongoing research, the synthesis of chiral ligands and their metal complexes from this diamine has been reported. researchgate.netresearchgate.net For instance, a nickel(II) complex with a ligand derived from (1S)-1-(adamantan-1-yl)ethane-1,2-diamine has been synthesized, demonstrating the capability of this diamine to coordinate with metal ions. researchgate.net These coordination complexes can be considered as discrete analogues or building blocks for more extended coordination polymers. The steric bulk of the adamantyl group can influence the coordination geometry around the metal center and the packing of the resulting structures.

The formation of coordination polymers using other diamine ligands is well-documented. For example, ethane-1,2-diamine has been used to create one-dimensional coordination polymers with nickel(II), showcasing the bridging capability of such diamine ligands. The use of ethane-1,2-diamine as a solvent or template in the synthesis of adamantane-type clusters further highlights the interplay between these molecular components. rsc.org

Development of Novel Nanostructured Materials and Composites with Enhanced Performance Characteristics

The unique structural and physical properties of the adamantane cage make this compound a valuable component in the development of advanced nanostructured materials and composites. The incorporation of this adamantyl diamine can be achieved through various strategies, including its use as a surface modifier for nanoparticles or as a building block in the synthesis of polymer nanocomposites.

Furthermore, the principles of supramolecular chemistry can be harnessed to create nanostructured materials. The adamantane group is known to form strong host-guest complexes with cyclodextrins. This interaction has been exploited to create self-assembled nanoparticles for various applications. While not specifically demonstrated with this compound, adamantane-functionalized polymers have been shown to self-assemble with cyclodextrin-functionalized counterparts to form supramolecular nanoparticles.

Theoretical and Computational Investigations on 1 Adamantan 1 Yl Ethane 1,2 Diamine

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For 1-(Adamantan-1-yl)ethane-1,2-diamine, DFT studies are crucial for understanding its conformational preferences, reactivity, and the electronic effects of the adamantyl group. General investigations into adamantane (B196018) derivatives using DFT have established methodologies for calculating properties like complexation energies, frontier molecular orbital gaps, and dipole moments, often employing functionals like B3LYP and WB97XD. dergipark.org.tr

The first step in a computational study is geometry optimization, which determines the lowest energy three-dimensional arrangement of atoms. For this compound, this process is particularly important due to the presence of multiple stereocenters and rotatable bonds. The molecule possesses a chiral center at the carbon atom of the ethane (B1197151) backbone attached to the adamantyl group, and another at the adjacent carbon bearing the second amino group.

Table 1: Calculated Relative Energies of this compound Conformers This table is a representative example based on typical findings for vicinal diamines and is for illustrative purposes.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Gauche | ~60° | 0.00 | Intramolecular H-bond |

| Anti | 180° | +1.5 | Sterically less hindered |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in this compound are key to its function as a ligand.

DFT calculations show that the HOMO is typically localized on the nitrogen atoms of the diamine moiety, reflecting their nucleophilic character. researchgate.net The LUMO, conversely, is generally distributed over the σ* antibonding orbitals of the molecular framework. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the electron-donating adamantyl group can raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity and its ability to coordinate with metal centers. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties This table presents illustrative data based on studies of similar adamantane derivatives. dergipark.org.trresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and kinetic stability |

DFT calculations are instrumental in elucidating the mechanisms of reactions catalyzed by metal complexes of ligands like this compound. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states. This involves calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the geometric changes as reactants are converted to products.

For example, in an asymmetric transfer hydrogenation, DFT could be used to model the coordination of the diamine ligand to a metal center (e.g., Ruthenium), the subsequent binding of the substrate (e.g., a ketone), and the hydrogen transfer step. The calculations can determine the activation energies for different possible pathways, explaining the origin of enantioselectivity. The bulky adamantyl group plays a crucial role in creating a specific chiral environment around the metal center, sterically directing the approach of the substrate and favoring the formation of one enantiomer over the other. Computational studies can quantify these steric and electronic interactions within the transition state, providing a detailed picture of how stereocontrol is achieved.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape and intermolecular interactions in solution. nih.gov

Quantum Chemical Analysis of Asymmetric Transformations and Ligand-Substrate Interactions

Quantum chemical methods, including DFT, are vital for analyzing the subtle interactions that govern stereoselectivity in asymmetric catalysis. researchgate.net When this compound is part of a catalyst, its primary role is to create a well-defined chiral pocket around the metal atom. The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible product enantiomers.

Quantum chemical analysis allows for a detailed breakdown of the interactions within these transition states. This includes:

Steric Repulsion: Quantifying the steric clash between the bulky adamantyl group and the substrate. The adamantane moiety acts as a chiral wall, disfavoring one of the substrate's approach trajectories. nih.gov

Hydrogen Bonding: Identifying and quantifying hydrogen bonds between the ligand's N-H groups and the substrate, which can help to lock the substrate into a specific orientation.

Dispersion Forces: Accounting for attractive van der Waals interactions between the lipophilic adamantane surface and parts of the substrate.

By calculating the energies of these competing transition states, computational models can predict the enantiomeric excess (ee) of a reaction, which can then be compared with experimental results. researchgate.net This iterative process of prediction and experimental validation is a powerful paradigm in the development of new and more efficient asymmetric catalysts.

Future Directions and Emerging Research Avenues for 1 Adamantan 1 Yl Ethane 1,2 Diamine

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to 1-(adamantan-1-yl)ethane-1,2-diamine and its derivatives. While methods for synthesizing 1,2-disubstituted adamantanes exist, often involving multi-step processes or rearrangements of precursors like noradamantane, new strategies are needed to improve accessibility. mdpi.com

Key areas for exploration include:

Asymmetric Synthesis: Developing novel asymmetric syntheses to access specific enantiomers of the diamine is crucial for its application in chiral catalysis. mdpi.com This could involve asymmetric reactions on adamantane (B196018) precursors or the resolution of racemic mixtures. researchgate.net

Direct C-H Functionalization: Investigating methods for the direct, guided C-H functionalization of adamantane could provide more direct and atom-economical routes to 1,2-disubstituted derivatives. mdpi.com

Derivatization of the Diamine Moiety: The true potential of the parent compound lies in its use as a scaffold. Future work will involve the derivatization of the two amine groups to create a library of ligands with varied steric and electronic properties. This can include the introduction of aromatic, heteroaromatic, or other bulky substituents to fine-tune its coordinating properties. For instance, reacting the diamine with aldehydes can produce chiral imidazolidine (B613845) rings, which are valuable synthons. researchgate.net Similarly, reactions with isocyanates or acid chlorides can yield urea (B33335) or amide derivatives, respectively, which have shown promise in other contexts. nih.gov

| Potential Synthetic/Derivatization Strategy | Description | Potential Outcome | Relevant Research Context |

| Ring Expansion/Contraction | Utilizing rearrangements of noradamantane or protoadamantane (B92536) precursors to construct the adamantane core with pre-installed functional groups. | Provides access to specifically substituted adamantane frameworks that are otherwise difficult to synthesize. | Synthesis of 1,2-disubstituted adamantyl amines from (3-noradamantyl)methylene alcohols via Ritter reaction. |

| Total Synthesis from Bicyclic Precursors | Building the tricyclic adamantane skeleton from simpler bicyclic starting materials through intramolecular cyclization reactions. mdpi.com | Offers a convergent approach to complex adamantane derivatives, allowing for greater structural diversity. | Condensation of enamines with acrylates or crotonoyl chloride to form the adamantane scaffold. mdpi.com |

| N-Alkylation/Arylation | Selective substitution on one or both nitrogen atoms of the diamine to introduce new functional groups. | Creates a diverse library of chiral ligands with tunable electronic and steric properties for catalysis. | Synthesis of N-alkylated diamine ligands for use in copper-catalyzed asymmetric Henry reactions. researchgate.net |

| Condensation Reactions | Reaction of the diamine with aldehydes, ketones, or dicarbonyl compounds to form Schiff bases, aminals, or heterocyclic structures. researchgate.net | Generation of rigid, chiral ligands and synthons for further synthetic transformations. | Preparation of chiral aminals from chiral C2 symmetrical diamines and aldehydes for stereoselective reactions. researchgate.net |

Expanding the Scope of Catalytic Transformations with Enhanced Performance

Chiral vicinal diamines are privileged scaffolds for ligands in asymmetric catalysis. Derivatives of this compound are promising candidates for metal-based and organocatalysis due to the steric bulk of the adamantyl group, which can create a well-defined chiral pocket around a metal center. Research on the related compound, 1-(adamantan-1-yl)propane-1,2-diamine, has already demonstrated catalytic activity in Michael, Henry, and epoxidation reactions. researchgate.net

Future research should aim to:

Broaden the Reaction Scope: Systematically screen metal complexes of these ligands (e.g., with Nickel, Copper, Cobalt) in a wider array of asymmetric transformations. researchgate.netresearchgate.net This could include cycloadditions, C-H activation, and various addition reactions.

Enhance Enantioselectivity: Fine-tune the ligand structure by modifying the substituents on the nitrogen atoms to optimize enantiomeric excess (ee) and yield for specific reactions. The rigid adamantane backbone is expected to provide strong stereochemical control.

Investigate Organocatalysis: Explore the use of the diamine and its derivatives as organocatalysts, for example, in Michael additions or aldol (B89426) reactions, leveraging the amine functionalities for activation.

| Catalytic Reaction | Catalyst Type | Potential Enhancement with Adamantane Ligand | Reference for Similar Systems |

| Asymmetric Henry Reaction | Copper(II) complexes | High yield and enantioselectivity due to the defined chiral environment created by the bulky adamantyl group. | (1R,2R)-N-1-alkyl, N-2-(4-chlorobenzyl)cyclohexane-1,2-diamines used with Cu(OAc)2. researchgate.net |

| Asymmetric Michael Addition | Nickel(II) complexes | Efficient catalysis for the addition of dicarbonyl compounds to nitroalkenes; potential for stereodivergence. | Chiral diamine-nickel(II) complexes used for addition of diethyl malonate to ω-nitrostyrene. researchgate.netresearchgate.net |

| Asymmetric Epoxidation | Metal complexes | Stereoselective synthesis of chiral epoxides from olefins. | Ligands based on 1-(adamantan-1-yl)propane-1,2-diamine studied in epoxidation reactions. researchgate.net |

| Asymmetric Aldol/Mannich Reactions | Organocatalyst or Metal complex | Potential for high stereocontrol in carbon-carbon bond formation due to the rigid scaffold. | Use of additives with diamine-based catalysts to alter substrate orientation and improve enantioselectivity. researchgate.net |

Rational Design of Next-Generation Materials with Tailored Functionalities

The adamantane unit is a valuable building block in materials science due to its diamondoid structure, which imparts high thermal stability, rigidity, and defined geometry. mdpi.comrsc.orgwikipedia.org The diamine functionality of this compound provides reactive sites for polymerization or incorporation into larger structures.

Emerging research avenues include:

High-Performance Polymers: Using the diamine as a monomer to synthesize polyamides, polyimides, or polyureas. The adamantane cage incorporated into the polymer backbone could lead to materials with exceptional thermal stability, mechanical strength, and low dielectric constants, suitable for aerospace or microelectronics applications.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid and geometrically defined nature of the adamantane diamine makes it an excellent building block for creating highly porous, crystalline materials. researchgate.net These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Optical Materials: Research into adamantane-type clusters has revealed interesting nonlinear optical (NLO) properties. rsc.org Incorporating this compound into organic or inorganic-organic hybrid materials could lead to new materials with properties like second-harmonic generation (SHG) or directed white-light generation (WLG). rsc.org

| Material Type | Key Adamantane Contribution | Tailored Functionality | Relevant Research Context |

| Polyimides/Polyamides | Rigidity, Thermal Stability | Enhanced glass transition temperature, improved mechanical properties, low dielectric constant. | Adamantane derivatives are known to be useful in creating thermally stable polymeric materials. wikipedia.org |

| Porous Organic Frameworks (POFs) | Defined Geometry, Rigidity | High surface area, permanent porosity for gas storage and separation. | Adamantane derivatives have been explored for creating porous materials. researchgate.net |

| Nonlinear Optical (NLO) Materials | Acentric Crystal Packing | Second-harmonic generation (SHG), white-light generation (WLG). | Adamantane-type clusters have been shown to exhibit strong NLO properties. rsc.org |

Integration with Supramolecular Chemistry for Advanced Host-Guest Systems and Controlled Assemblies

The adamantane group is a classic guest moiety in supramolecular chemistry, known for its strong binding affinity with various macrocyclic hosts, particularly cucurbit[n]urils (CB[n]) and cyclodextrins. nih.gov This strong and predictable non-covalent interaction is a cornerstone of host-guest chemistry.

Future directions in this area include:

Advanced Host-Guest Systems: The diamine functionality on the adamantane guest provides additional interaction sites for hydrogen bonding or metal coordination. This allows for the design of ternary or higher-order systems where the host-guest complex can be further functionalized or assembled.

Controlled Drug Delivery: The strong interaction between adamantane and hosts like CB[n] can be exploited to create drug delivery systems. nih.gov The diamine could be linked to a therapeutic agent, and the adamantane-CB[n] interaction would serve as a reversible, stimuli-responsive capping mechanism for controlled release.

Self-Assembled Supramolecular Polymers: By creating derivatives where two adamantane units are linked by a flexible chain, or by using the diamine to coordinate metal ions that also bind to a host, it is possible to form self-assembling supramolecular polymers. The directionality and strength of the adamantane-host interaction would drive the assembly process, leading to highly ordered, responsive materials.

| Supramolecular System | Role of Adamantane Diamine | Potential Application | Relevant Research Context |

| Host-Guest Complexes (e.g., with Cucurbit[n]urils) | High-affinity guest moiety. nih.gov | Drug delivery, controlled release, molecular sensing. | The adamantane cage is a cornerstone of ADA/CB[n] host-guest systems for drug delivery. nih.gov |

| Metal-Organic Coordination Networks | Ligand for metal ions. | Catalysis, porous materials, molecular switches. | Use of adamantane derivatives in organometallic coordination polymers. researchgate.net |

| Self-Assembled Monolayers | Anchor group with defined orientation. | Surface modification, biosensors. | The rigid structure of adamantane is useful for creating ordered molecular layers. researchgate.net |

| Supramolecular Polymers | Reversible cross-linking agent or monomer unit. | Self-healing materials, injectable gels. | The strong, directional binding of adamantane can drive polymer self-assembly. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1-(Adamantan-1-yl)ethane-1,2-diamine, and what critical parameters influence yield and purity?

A: The compound is synthesized via reductive alkylation of adamantane derivatives with ethylenediamine precursors. Key steps include the reaction of adamantan-1-ylmethanamine with ethylene diamine under catalytic hydrogenation or using sodium cyanoborohydride as a reducing agent. Parameters such as reaction temperature (optimized at 60–80°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants significantly affect yield. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A:

- IR Spectroscopy : Identifies NH stretching vibrations (3350–3400 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .

- ¹H NMR : Key signals include a singlet for adamantane protons (δ 1.6–2.1 ppm) and multiplets for ethylenediamine NH/CH₂ groups (δ 2.7–3.3 ppm). Exchangeable NH protons are confirmed via D₂O treatment .

- Elemental Analysis : Validates molecular formula (C₁₂H₂₂N₂) and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

A: Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Contaminated clothing must be removed immediately. First-aid measures include rinsing exposed areas with water for 15 minutes and seeking medical attention. Storage conditions: dry, cool (2–8°C), and inert atmosphere .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

A: Single-crystal X-ray diffraction (SHELX programs) determines bond lengths, angles, and conformational rigidity. For example, the adamantane moiety’s tetrahedral geometry imposes steric constraints, affecting dihedral angles in the ethylenediamine chain. Challenges include crystal growth due to low solubility, addressed via vapor diffusion or slow evaporation .

Q. What methodological approaches assess the lipophilicity of this compound derivatives, and how do these values correlate with biological activity?

A:

- ClogP Calculations : Predict partition coefficients using software (e.g., ChemAxon). Derivatives with ClogP >2.5 exhibit enhanced membrane permeability.

- TLC (Rf values) : Experimental lipophilicity is validated via reverse-phase TLC (C18 plates, methanol/water mobile phase).

- Biological Correlation : Higher lipophilicity improves anthelmintic activity against Fasciola hepatica by enhancing parasite membrane penetration .

Q. How does this compound act as a ligand in heteronuclear metal complexes?

A: The ethylenediamine backbone serves as a bidentate ligand, coordinating via NH₂ groups to transition metals (e.g., Pt²⁺, Cu²⁺). Adamantane’s bulkiness stabilizes square-planar (Pt) or octahedral (Co³⁺) geometries. Spectrophotometric titration and cyclic voltammetry confirm metal-ligand stoichiometry (e.g., 1:1 or 2:1) and redox behavior .

Q. What experimental designs are optimal for evaluating the anthelmintic activity of derivatives against Enterobius vermicularis?

A:

- In Vitro Assays : Parasites are incubated with derivative solutions (0.1–100 µM) in PBS (pH 7.4) at 37°C. Motility inhibition is quantified via microscopy over 24–48 hours.

- Statistical Analysis : Dose-response curves (logistic regression) determine IC₅₀ values. ANOVA compares efficacy to reference drugs (e.g., piperazine hydrate) .

Q. How do researchers reconcile conflicting NMR data in derivatives with structural isomerism?

A: Dynamic NMR (variable-temperature studies) distinguishes rotamers or tautomers. For example, ethylenediamine chain flexibility may cause signal splitting at low temperatures. NOESY spectra identify spatial proximity between adamantane and NH protons, resolving conformational ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.